Physical Form and Stability: Melting Point Differentiation for Synthesis and Formulation
The compound's reported melting point range of 209-213 °C serves as a key differentiator from other 1-arylbiguanides and a critical quality attribute for procurement and experimental planning. This property is essential for assessing purity, predicting formulation behavior, and designing synthesis and purification protocols. For comparison, the closely related 1-phenylbiguanide exhibits a melting point of 140-144 °C, while 1-(o-tolyl)biguanide melts at 155-159 °C [1]. The substantially higher melting point of the target compound reflects stronger intermolecular forces and provides greater thermal stability for research applications.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 209-213 °C |
| Comparator Or Baseline | 1-phenylbiguanide: 140-144 °C; 1-(o-tolyl)biguanide: 155-159 °C |
| Quantified Difference | Target compound melts approximately 50-70 °C higher than comparators |
| Conditions | Literature-reported melting point ranges from chemical characterization data |
Why This Matters
A higher melting point indicates greater thermal stability and can be a decisive factor in selecting a compound for high-temperature reactions or for ensuring long-term storage stability in a research laboratory.
- [1] ChemWhat. 1-(4-(三氟甲基)苯基)双胍 CAS#: 3796-35-8; BenchChem. 1-(o-Tolyl)biguanide hydrochloride CAS 4751-55-9; BenchChem. 1-Phenylbiguanide CAS 102-02-3. View Source
